molecular formula C7H12ClN5O B2600260 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1989671-84-2

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B2600260
CAS No.: 1989671-84-2
M. Wt: 217.66
InChI Key: NMQJXJXMCVUJEF-UHFFFAOYSA-N
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Description

The compound “1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is stored at room temperature and kept dry and cool .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “this compound”, can undergo various chemical reactions . These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of new chemical entities, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, involves complex reactions, including N1-arylation and conversion to diethylamide. These compounds are characterized by spectroscopic methods and X-ray diffraction studies, providing insights into their molecular structures and potential reactivity patterns (Anuradha et al., 2014).

Biological Activity

  • Research on pyrrolidine derivatives bearing 1,2,4-triazole rings has shown that these scaffolds display significant biological activities, contributing to their use in clinical drugs for various therapeutic purposes. The synthesis of such compounds involves the opening of epoxide rings and subsequent reactions to produce novel amides and amines, highlighting the versatility of triazole-containing compounds in drug development (Prasad et al., 2021).

Antioxidant Properties

  • The antioxidant properties of certain triazole derivatives have been explored, demonstrating the potential of these compounds in mitigating oxidative stress. For instance, a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were synthesized and shown to possess antioxidant and antiradical activities (Bekircan et al., 2008).

Anti-Proliferative Activity

  • The synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives has been reported, with these compounds exhibiting significant in vitro anti-proliferative activities against human prostate cancer cells. This research not only showcases the therapeutic potential of these compounds but also highlights the importance of structural analysis in understanding their biological effects (Ince et al., 2020).

Mechanism of Action

Properties

IUPAC Name

1-pyrrolidin-3-yltriazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.ClH/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H2,8,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJXJXMCVUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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